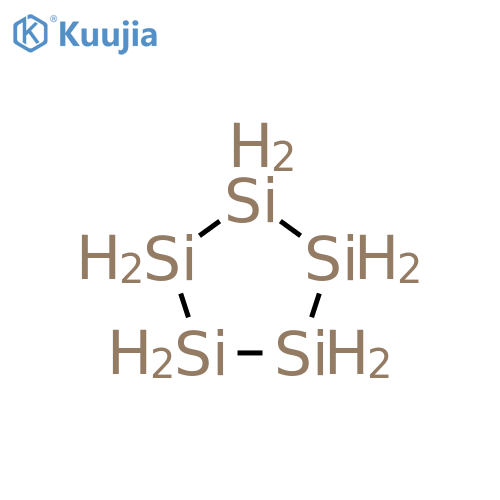Cas no 289-22-5 (Cyclopentasilane)

Cyclopentasilane 化学的及び物理的性質
名前と識別子
-
- Cyclopentasilane
- Cyclopentasilane Discontinued (Explosive)
- 1λ<sup>2</sup>,2λ<sup>2</sup>,3λ<sup>2</sup>,4λ<sup>2</sup>,5λ<sup>2</sup>-pentasilolane
- Cyclopentasilane Discontinued (Explosive)
- CPS
- Si5H10
- Pentasilacyclopentane
- 289-22-5
- CID 11321044
- DTXSID50462194
- AKOS005137990
- J-520180
- DTXCID80413013
-
- インチ: InChI=1S/H10Si5/c1-2-4-5-3-1/h1-5H2
- InChIKey: CVLHDNLPWKYNNR-UHFFFAOYSA-N
- ほほえんだ: [SiH2]1[SiH2][SiH2][SiH2][SiH2]1
計算された属性
- せいみつぶんしりょう: 149.96300
- どういたいしつりょう: 139.88463267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 11.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: No data avaiable
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PSA: 0.00000
- LogP: -4.58100
- じょうきあつ: No data available
Cyclopentasilane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Cyclopentasilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S853835-1g |
Si5H10; CPS; Cyclopentasilane |
289-22-5 | ≥90% | 1g |
¥32,000.00 | 2022-01-11 |
Cyclopentasilane 関連文献
-
Ryo Kawajiri,Hideyuki Takagishi,Takashi Masuda,Toshihiko Kaneda,Ken Yamazaki,Yasuo Matsuki,Tadaoki Mitani,Tatsuya Shimoda J. Mater. Chem. C 2016 4 3385
-
Eric Rivard Chem. Soc. Rev. 2016 45 989
-
Haixing Li,Marc H. Garner,Zhichun Shangguan,Qianwen Zheng,Timothy A. Su,Madhav Neupane,Panpan Li,Alexandra Velian,Michael L. Steigerwald,Shengxiong Xiao,Colin Nuckolls,Gemma C. Solomon,Latha Venkataraman Chem. Sci. 2016 7 5657
-
Ryo Kawajiri,Hideyuki Takagishi,Takashi Masuda,Toshihiko Kaneda,Ken Yamazaki,Yasuo Matsuki,Tadaoki Mitani,Tatsuya Shimoda J. Mater. Chem. C 2016 4 3385
-
5. Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical studyWolfgang W. Schoeller,Thomas Dabisch J. Chem. Soc. Chem. Commun. 1985 1706
-
Takashi Masuda,Akira Iwasaka,Hideyuki Takagishi,Tatsuya Shimoda J. Mater. Chem. C 2015 3 12212
-
Zhongrong Shen,Takashi Masuda,Hideyuki Takagishi,Keisuke Ohdaira,Tatsuya Shimoda Chem. Commun. 2015 51 4417
-
Kento Shimamoto,Yusuke Sunada Chem. Commun. 2021 57 7649
-
Takashi Masuda,Maui Nakayama,Kimihiko Saito,Hirotaka Katayama,Akira Terakawa J. Mater. Chem. C 2021 9 5387
-
J. Teichmann,M. Wagner Chem. Commun. 2018 54 1397
Cyclopentasilaneに関する追加情報
The Chemical Profile and Applications of Cyclopentasilane (CAS No. 289-22-5)
Cyclopentasilane (CAS No. 289-22-5) is a significant organosilicon compound that has garnered considerable attention in the field of materials science and chemical synthesis. As a derivative of silicon, it plays a pivotal role in the development of advanced materials, particularly in the realm of nanotechnology and polymer chemistry. The compound's unique structure, featuring a cyclopentyl group attached to a silane backbone, imparts distinct reactivity and functional properties that make it invaluable for various industrial and research applications.
The molecular structure of Cyclopentasilane consists of a silicon atom bonded to five hydrogen atoms and one cyclopentyl group. This configuration endows the compound with both silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds, which are highly reactive and conducive to a wide range of chemical transformations. The cyclopentyl moiety, in particular, introduces steric hindrance and electronic effects that influence the compound's behavior in different chemical environments.
In recent years, Cyclopentasilane has been extensively studied for its potential in the synthesis of advanced materials. One of the most notable applications is in the production of cyclopentasilane-based polymers, which exhibit exceptional thermal stability and mechanical strength. These polymers are particularly useful in high-performance coatings, adhesives, and composite materials. The ability of Cyclopentasilane to form stable siloxane networks has also made it a key component in the development of novel silica-based catalysts.
Recent research has highlighted the role of Cyclopentasilane in nanotechnology, particularly in the fabrication of silicon-based nanoparticles. These nanoparticles have shown promise in various fields, including electronics, photonics, and energy storage. The unique surface properties of silane derivatives like Cyclopentasilane enable the creation of highly ordered nanostructures, which are essential for next-generation semiconductor devices. Furthermore, the compound's reactivity with other organosilicon precursors has opened new avenues for the synthesis of complex silicate architectures.
The industrial significance of Cyclopentasilane is further underscored by its use as a precursor in the production of high-purity silicon wafers. Silicon wafer fabrication is a critical step in semiconductor manufacturing, where Cyclopentasilane serves as a versatile intermediate that aids in achieving defect-free crystal structures. This application underscores the compound's importance not only in academic research but also in large-scale industrial processes.
From an environmental perspective, Cyclopentasilane offers several advantages over traditional synthetic routes due to its relatively low toxicity and biodegradability. This makes it an attractive choice for sustainable chemistry initiatives aimed at reducing hazardous waste generation. Additionally, the compound's compatibility with green chemistry principles aligns well with global efforts to promote eco-friendly manufacturing practices.
The versatility of Cyclopentasilane extends to its role as a cross-linking agent in polymer chemistry. By introducing siloxane linkages into polymer matrices, Cyclopentasilane enhances material properties such as flexibility, durability, and resistance to chemical degradation. These improvements are particularly valuable in applications where materials are exposed to harsh conditions, such as automotive components or medical implants.
Recent advancements in computational chemistry have also facilitated a deeper understanding of Cyclopentasilane's reactivity patterns. Molecular modeling studies have revealed insights into how different functional groups interact with the silane backbone, providing valuable guidance for designing novel derivatives with tailored properties. Such computational approaches are increasingly integral to modern chemical research, enabling more efficient synthesis strategies and reducing experimental trial-and-error.
In conclusion,Cyclopentasilane (CAS No. 289-22-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for developing advanced materials, from high-performance polymers to cutting-edge nanotechnology solutions. As research continues to uncover new uses for this organosilicon derivative,Cyclopentasilane is poised to remain at the forefront of material science innovation.
289-22-5 (Cyclopentasilane) 関連製品
- 2171886-38-5(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanoylpiperidine-4-carboxylic acid)
- 207742-91-4(5-hydroxy-2-(3-phenylprop-2-enamido)benzoic acid)
- 2172081-48-8(5-butyl-8-(propan-2-yl)-1-oxa-4-azaspiro5.5undecane)
- 1261805-44-0(3-(4-Amino-2-fluorobenzoyl)pyridine)
- 2097919-96-3(N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 2227695-24-9(rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1261768-37-9(2-Nitro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid)
- 922928-65-2(N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(2-methylphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 338-61-4(3,3-Bis(fluoromethyl)oxetane)
- 1805622-13-2(2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine)




